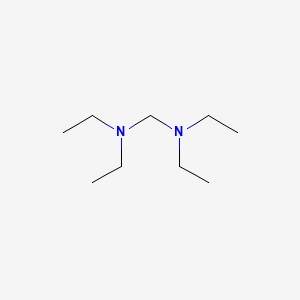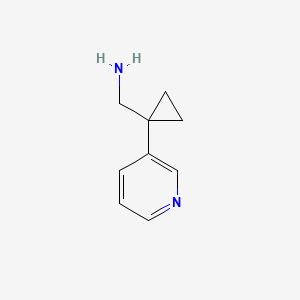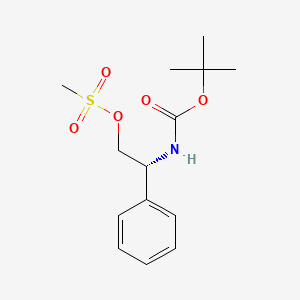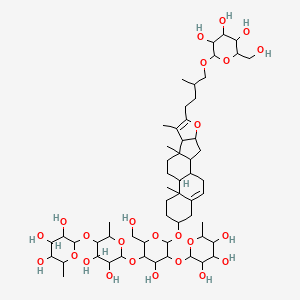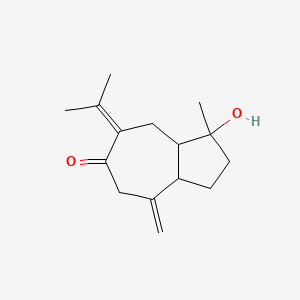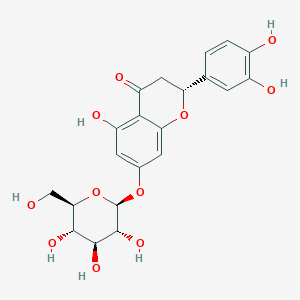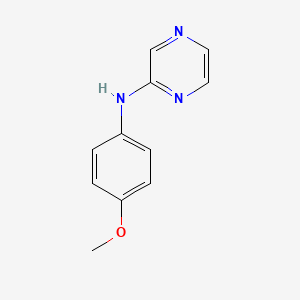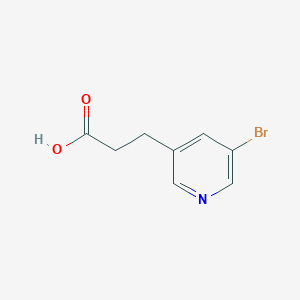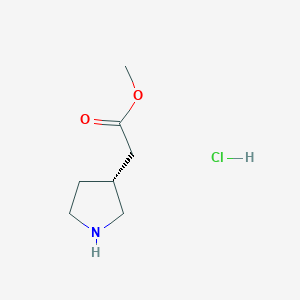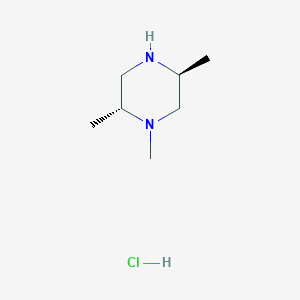
(2R,5S)-1,2,5-trimethylpiperazine hydrochloride
Übersicht
Beschreibung
(2R,5S)-1,2,5-Trimethylpiperazine hydrochloride (TMPH) is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of the natural product piperazine and is used as a reagent, a catalyst, and as a building block for organic synthesis. TMPH has a variety of biochemical and physiological effects, and has been studied for its potential use in drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound has been utilized in the synthesis and characterization of various organic compounds, demonstrating its role in organic chemistry research. For instance, it has been involved in the preparation of (2R,5S)-2-t-butyl-3,5-dimethylimidazolidin-4-one, highlighting its utility in organocatalysis and SOMO catalysis, contributing to advancements in α-trifluoromethylation and cascade catalysis (Graham, Horning, & MacMillan, 2012). Furthermore, its derivatives have been examined for their crystal and molecular structure changes, providing insights into the role of alkyl spacers in binding to receptors, which is crucial for the design of new pharmaceutical compounds (Pindelska et al., 2016).
Antimicrobial Activity
Research has also explored the antimicrobial properties of related compounds, such as 1,2,5-trimethylpiperidin-4-ol derivatives, indicating a potential for developing new antimicrobial agents. One derivative, in particular, showed broad-spectrum activity against various test microorganisms, suggesting the compound's derivatives could be valuable in antimicrobial research (Dyusebaeva, Elibaeva, & Kalugin, 2017). Additionally, piperazine derivatives of chitosan, including trimethylpiperazine derivatives, have been investigated for their antibacterial activity, demonstrating the versatility of piperazine structures in developing new antibacterial materials (Másson et al., 2008).
Ligand Binding and Receptor Affinity
The compound and its derivatives have been used in studies to understand ligand binding and receptor affinity, particularly in the context of serotonergic and dopaminergic receptors. For example, new arylpiperazinylalkylthiobenzimidazole, benzothiazole, or benzoxazole derivatives were synthesized and tested for their affinity for 5-HT1A and 5-HT2A serotonergic, alpha 1 adrenergic, D1, and D2 dopaminergic receptors, contributing to the development of compounds with potential therapeutic applications (Siracusa et al., 2008).
Eigenschaften
IUPAC Name |
(2R,5S)-1,2,5-trimethylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.ClH/c1-6-5-9(3)7(2)4-8-6;/h6-8H,4-5H2,1-3H3;1H/t6-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJODMQOZCPIRR-UOERWJHTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





